molecular formula C14H15FN2OS2 B14143018 N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea CAS No. 89136-58-3

N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea

Cat. No.: B14143018
CAS No.: 89136-58-3
M. Wt: 310.4 g/mol
InChI Key: OGIGITNTXOCXNI-UHFFFAOYSA-N
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Description

N’-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea is a complex organic compound that features a combination of fluorophenyl, methyl, methylsulfanyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds, such as 2-fluoroaniline and thiophene derivatives. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophenyl and methylsulfanyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N’-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • Methyl N-[3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]glycinate

Uniqueness

N’-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

89136-58-3

Molecular Formula

C14H15FN2OS2

Molecular Weight

310.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-methyl-1-[methylsulfanyl(thiophen-2-yl)methyl]urea

InChI

InChI=1S/C14H15FN2OS2/c1-17(13(19-2)12-8-5-9-20-12)14(18)16-11-7-4-3-6-10(11)15/h3-9,13H,1-2H3,(H,16,18)

InChI Key

OGIGITNTXOCXNI-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CS1)SC)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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